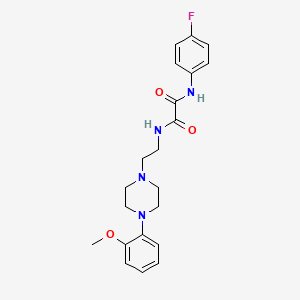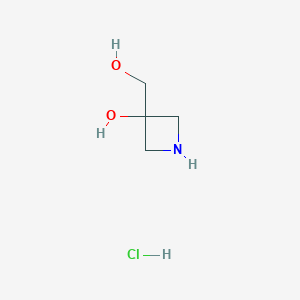
8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrolidine, which is a five-membered ring with four carbon atoms and one nitrogen atom . Pyrrolidine derivatives are known to have various biological activities and are used in the development of new drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline” would depend on its specific structure. Pyrrolidine derivatives are generally soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Organic Synthesis and Reactivity : Research has demonstrated the utility of related tetrahydropyrrolo[2,1-a]isoquinolines and tetrahydroisoquinolines in organic synthesis. These compounds serve as key intermediates in the formation of complex molecular structures through reactions such as 1,3-dipolar cycloaddition and condensation with various dienophiles. The versatility of these compounds is showcased by their ability to participate in multi-component reactions, leading to the synthesis of novel indolizine derivatives and potential alkaloidal systems (Caira et al., 2014); (Nagarajan et al., 1994).
Crystal Structure Analysis : The crystal structure of closely related compounds, like 1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, has been elucidated to reveal detailed molecular conformations. These studies are crucial for understanding the geometric parameters that influence compound reactivity and binding properties (Vizcaya et al., 2012).
Chemical Reactivity and Modifications
Chemical Modifications and Reactivity : Certain tetrahydroisoquinolines, upon dehydrogenation, exhibit the loss of pyrrolidin-2-yl groups, highlighting the potential for structural modifications via chemical reactions. This reactivity is significant for the synthesis of isoquinoline derivatives with altered biological or chemical properties (Mahboobi et al., 1994).
Wirkmechanismus
Target of Action
It’s worth noting that pyrrole and pyrrolidine analogs, which are part of the compound’s structure, have been studied extensively for their diverse biological and medicinal importance . These compounds have been found to interact with a variety of targets, including enzymes like reverse transcriptase in the case of HIV-1 and cellular DNA polymerases protein kinases .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the exact targets involved.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . For instance, pyrrole and pyrrolidine analogs have been found to play a vital role in photosynthesis, oxygen carrier, as well storage, and redox cycling reactions .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(2,5-dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3,5,7,11-12,16H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQETGVRAXPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2=CC=CC3=C2NCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2944901.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B2944902.png)
![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)

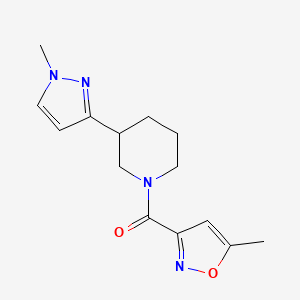
![(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime](/img/structure/B2944910.png)

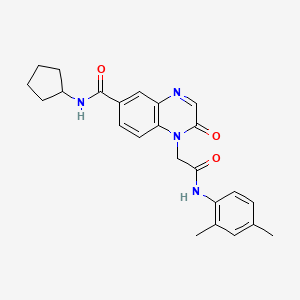
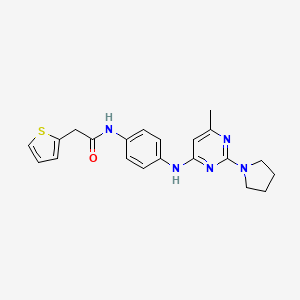
![(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2944914.png)
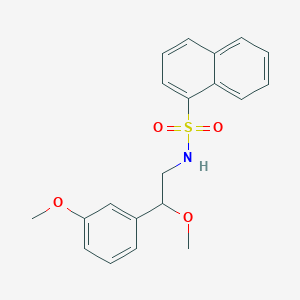
![2-ethoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2944916.png)
